(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

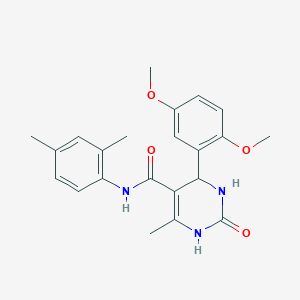

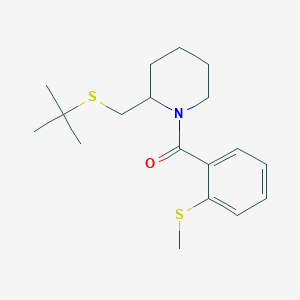

The compound “(5-Bromo-2-chlorophenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, the exact molecular structure is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of related compounds has been studied to understand their molecular conformation and interactions. For instance, research on the crystal structure of adducts comprising hydroxypiperidin-1-yl or piperidin-1-yl substituents on a common phenylmethanone component reveals insights into molecular orientation and intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's behavior in crystalline form (Revathi et al., 2015).

Neuroprotective Effects

Aryloxyethylamine derivatives, including those structurally related to the compound , have been evaluated for their neuroprotective effects. Such compounds have shown potential in protecting against glutamate-induced cell death and ischemic injury, offering a promising avenue for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Antimicrobial Activity

The antimicrobial activities of derivatives have been explored, with some compounds displaying effectiveness against bacterial and fungal strains. This research area highlights the potential for developing new antimicrobial agents based on modifications of the core chemical structure (Mallesha & Mohana, 2014).

Synthesis and Characterization

The synthesis methodologies and characterization of similar compounds are critical for expanding the application of these chemicals in various scientific domains. Studies focusing on the facile synthesis, structural characterization, and optimization for specific activities such as antitubercular effects demonstrate the compound's versatility and potential for further application development (Bisht et al., 2010).

Wirkmechanismus

Target of Action

The primary target of this compound is the Sodium-Glucose Co-transporter Type II (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and thereby lowers blood glucose levels .

Mode of Action

The compound interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition prevents glucose from being reabsorbed in the kidney and instead, the glucose is excreted in the urine . This results in a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it prevents glucose from being reabsorbed back into the blood from the kidneys . This leads to an increase in glucose excretion and a decrease in blood glucose levels .

Result of Action

The result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, the compound causes an increase in glucose excretion, which leads to a decrease in blood glucose levels . This can be beneficial in the management of conditions like type 2 diabetes .

Action Environment

The action of the compound can be influenced by various environmental factors For instance, factors such as pH and temperature could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or inducers of SGLT2, could also influence the compound’s action.

Safety and Hazards

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrClN2O2/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)15-10-12(18)2-3-16(15)19/h2-3,10,13-14H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOPSTXAUSEELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)

![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)

![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)

![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)